![molecular formula C21H38O2 B157212 Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate CAS No. 10152-67-7](/img/structure/B157212.png)
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate, commonly known as MDCP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopropyl-containing fatty acid esters and has been synthesized using various methods.
作用机制
The exact mechanism of action of MDCP is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. This, in turn, can lead to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that MDCP can affect various biochemical and physiological processes in cells. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids and prostaglandins. It can also affect the expression of certain genes involved in lipid metabolism and signaling pathways. These effects can lead to changes in cell growth, proliferation, and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using MDCP in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of MDCP on specific processes without affecting other cellular processes. However, one limitation is that MDCP can be difficult to synthesize and purify, which can limit its availability for research.
未来方向
There are many potential future directions for research on MDCP. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Another area of research is in the study of lipid metabolism and signaling pathways, which could lead to a better understanding of the underlying mechanisms of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MDCP and its effects on various cellular processes.
Conclusion
In conclusion, MDCP is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its synthesis method has been studied and reported in various studies. MDCP has been studied for its potential applications in cancer treatment, anti-inflammatory agents, and the study of lipid metabolism and signaling pathways. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. MDCP can affect various biochemical and physiological processes in cells, and its specificity for certain enzymes and pathways makes it an attractive compound for research. There are many potential future directions for research on MDCP, which could lead to the development of new drugs and a better understanding of various cellular processes.
合成方法
The synthesis of MDCP has been reported in various studies. One of the most commonly used methods involves the reaction of 2-decylcyclopropanol with methyl 3-bromopropionate in the presence of a base. This reaction produces MDCP as the main product, along with some side products. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学研究应用
MDCP has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that MDCP has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Other potential applications include the development of new anti-inflammatory agents, as well as the study of lipid metabolism and lipid signaling pathways.
属性
CAS 编号 |
10152-67-7 |
|---|---|
产品名称 |
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
分子式 |
C21H38O2 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-17-14-19(17)16-20-15-18(20)12-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
InChI 键 |
UUEGGKLQKBHHGR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
规范 SMILES |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
同义词 |
2-[(2-Decylcyclopropyl)methyl]cyclopropanepropionic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



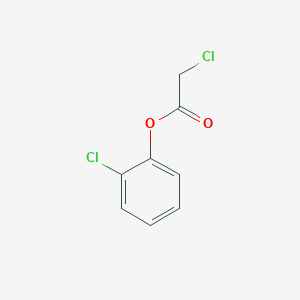
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
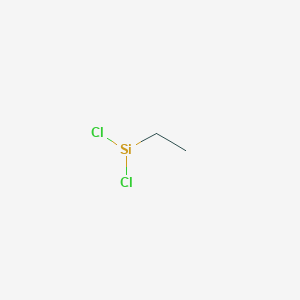
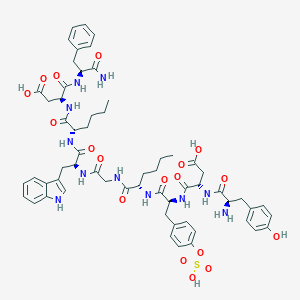
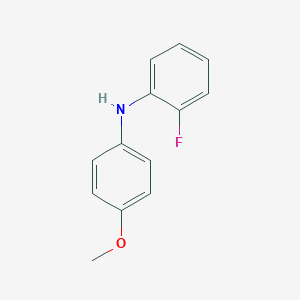
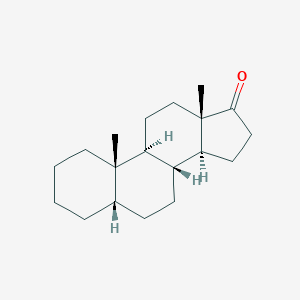
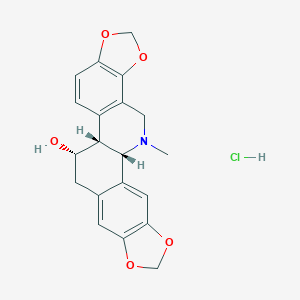
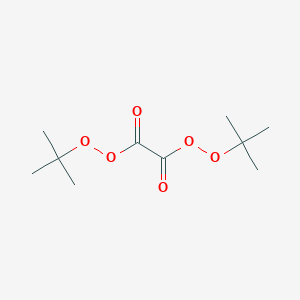
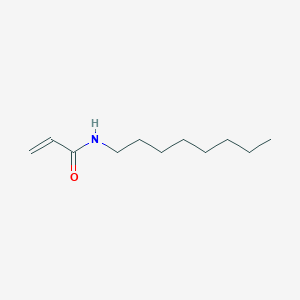
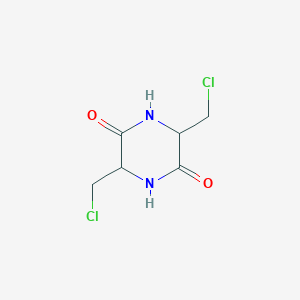
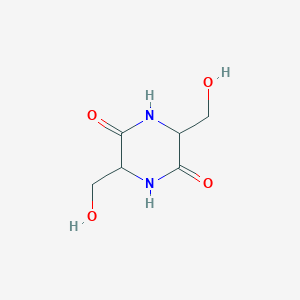
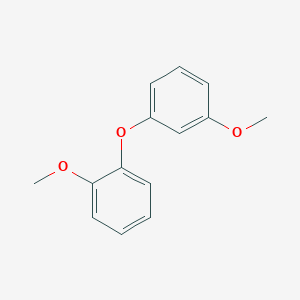
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)